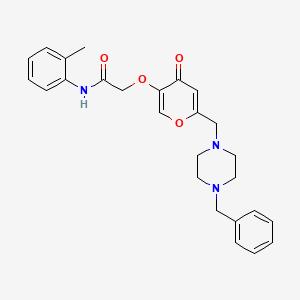

2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O4/c1-20-7-5-6-10-23(20)27-26(31)19-33-25-18-32-22(15-24(25)30)17-29-13-11-28(12-14-29)16-21-8-3-2-4-9-21/h2-10,15,18H,11-14,16-17,19H2,1H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKYAJFJVJGSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(o-tolyl)acetamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine, which can be achieved by reacting piperazine with benzyl chloride under basic conditions.

Synthesis of the Pyranone Intermediate: The pyranone moiety is synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones, followed by cyclization.

Coupling Reaction: The 4-benzylpiperazine is then coupled with the pyranone intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Acetamide Formation: Finally, the resulting intermediate is reacted with o-tolylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyranone and acetamide moieties, potentially yielding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohols, amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design

Medicine

In medicinal chemistry, 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(o-tolyl)acetamide is explored for its potential to interact with various biological targets, including enzymes and receptors, which could lead to the development of new drugs for treating diseases.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals and materials, leveraging its unique structural features to create products with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-benzylpiperazine: Shares the piperazine ring but lacks the pyranone and acetamide groups.

N-(o-tolyl)acetamide: Contains the acetamide group but lacks the piperazine and pyranone moieties.

6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl derivatives: Similar structure but with different substituents on the pyranone ring.

Uniqueness

The uniqueness of 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(o-tolyl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(o-tolyl)acetamide , with CAS number 898440-62-5 , is a member of the class of compounds known for their diverse biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C26H29N3O4

- Molecular Weight : 447.5 g/mol

- Structure : The compound features a complex structure that includes a piperazine ring, a pyranone moiety, and an acetamide functional group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects as an anticonvulsant and its potential in treating neurological disorders.

Anticonvulsant Activity

Research indicates that similar compounds exhibit significant anticonvulsant properties. For example, derivatives with a benzylpiperazine moiety have shown efficacy in models such as the maximal electroshock seizure (MES) test. The ED50 values for these compounds often range between 13 mg/kg to 21 mg/kg , demonstrating superior efficacy compared to traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .

The exact mechanism through which this compound exerts its effects is not fully elucidated. However, it is hypothesized that similar compounds may act through:

- Sodium Channel Modulation : Many piperazine derivatives influence sodium channel dynamics, promoting slow inactivation and frequency-dependent inhibition of Na+ currents.

- GABAergic Mechanisms : Some studies suggest involvement in enhancing GABAergic transmission, which is crucial for reducing neuronal excitability.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of related compounds:

- Study on Structure-Activity Relationship (SAR) :

- Pharmacokinetics :

-

Toxicology and Safety :

- Toxicological assessments are crucial for understanding the safety profile of these compounds. Preliminary data suggest that certain derivatives maintain a favorable therapeutic index, indicating a balance between efficacy and safety.

Data Table: Summary of Biological Activities

Q & A

Q. What are the typical synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, often starting with the formation of the pyran-4-one core, followed by functionalization with the 4-benzylpiperazine moiety and subsequent coupling with the o-tolylacetamide group. Key steps include:

- Condensation reactions to form the pyran ring system .

- Mannich reactions or nucleophilic substitutions to introduce the piperazine-methyl group .

- Coupling reactions (e.g., amide bond formation) using reagents like EDCI/HOBt or DCC .

Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for cyclization steps), and catalyst selection (e.g., NaOH for deprotonation) .

Q. How is structural confirmation achieved post-synthesis?

Analytical techniques are critical:

- NMR spectroscopy (1H/13C) confirms regiochemistry and substituent positions .

- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns .

- HPLC assesses purity (>95% required for biological assays) .

For example, the benzylpiperazine methyl group’s proton signals typically appear as a multiplet at δ 2.5–3.5 ppm in 1H NMR .

Q. What in vitro assays are used for preliminary biological screening?

Common assays include:

- Kinase inhibition assays (e.g., EGFR or VEGFR2) to evaluate anticancer potential .

- Antimicrobial testing via broth microdilution (MIC values against Gram+/Gram– bacteria) .

- Cytotoxicity profiling (MTT assay on cancer cell lines like MCF-7 or HeLa) .

Results are benchmarked against structurally similar compounds (e.g., pyridazinone or pyrimidine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

SAR studies involve:

- Systematic substitution : Replacing the benzyl group on the piperazine with halogenated (e.g., 4-fluorobenzyl) or electron-withdrawing groups to modulate receptor binding .

- Bioisosteric replacement : Swapping the pyran-4-one core with thieno[3,2-d]pyrimidin-4-one to enhance metabolic stability .

- Pharmacophore mapping : Using computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs .

Q. Example SAR Table :

Q. How to resolve contradictions in biological activity data across studies?

Contradictions often arise from assay conditions or impurity profiles. Strategies include:

- Reproducibility checks : Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .

- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

- Crystallography : Resolve binding ambiguities via X-ray co-crystallization with target proteins (e.g., EGFR) .

Q. What in silico methods are recommended for pharmacokinetic evaluation?

- ADMET prediction : Tools like SwissADME assess logP (target: 2–3), CNS permeability, and CYP450 interactions .

- Molecular dynamics (MD) simulations : Analyze binding stability in biological membranes (e.g., 100 ns simulations using GROMACS) .

- Docking studies : AutoDock Vina or Glide to predict binding modes with receptors (e.g., PI3Kγ) .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.